2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid, with the Chemical Abstracts Service number 142855-79-6, is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to a class of molecules that are designed to modulate protein functions, particularly in the context of restoring protein homeostasis. Its unique structure includes a fluorenyl group, which is known for its stability and ability to enhance the pharmacological properties of compounds .
This compound can be sourced from various chemical suppliers and is classified under organic compounds with specific applications in pharmaceutical research. It is often utilized in the development of drugs targeting specific proteins involved in cellular processes, such as cytokines and kinases . The molecular formula for this compound is , with a molecular weight of approximately 408.44 g/mol .
The synthesis of 2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid typically involves multi-step organic reactions. The key steps often include:
These methods require careful control of reaction conditions to ensure high purity and yield of the desired product .
The synthesis may involve protecting groups to prevent unwanted reactions during multi-step processes. Techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly used for monitoring the progress and purity of the reactions.
The molecular structure of 2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid features several functional groups:
The compound's structural representation can be depicted using various chemical drawing software, which can illustrate bond angles, lengths, and spatial orientation. The InChI key for this compound is ZYSRRJZAOFHCSC-FQEVSTJZSA-N, which aids in its identification across databases .
The compound can participate in various chemical reactions typical for carboxylic acids and amines, including:
These reactions are significant for modifying the compound's properties for specific applications in drug design .
Reactions involving this compound are typically carried out under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for characterizing the products formed during these reactions.
The mechanism of action for 2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid generally involves binding to target proteins, thereby influencing their activity. This modulation can lead to alterations in cellular signaling pathways, making it a candidate for therapeutic interventions in diseases where protein function is disrupted.
Research indicates that compounds like this one can restore balance in protein homeostasis by inhibiting or activating specific pathways involved in disease progression . Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
The physical properties of 2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid include:
The chemical properties encompass its reactivity profile, including stability under various conditions (e.g., temperature, pH). It is expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature .
This compound has significant potential applications in scientific research, particularly in drug discovery aimed at diseases characterized by dysfunctional proteins. Its ability to modulate protein functions makes it a valuable tool for studying cellular mechanisms and developing therapeutic agents targeting specific pathways involved in diseases such as cancer or metabolic disorders .
The seven-membered azepane ring system in 2-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxoazepan-1-yl]acetic acid (Molecular Formula: C₂₃H₂₄N₂O₅, MW: 408.44) [1] [2] necessitates specialized adaptations for SPPS. The Fmoc group serves as the critical orthogonal protecting group, enabling iterative chain elongation while preserving the azepane ring’s integrity. Its molecular architecture—particularly the presence of the 2-oxoazepane moiety—introduces steric constraints that impact resin loading and coupling kinetics.
The Fmoc group’s lability under basic conditions (e.g., 20% piperidine/DMF) facilitates efficient deprotection without degrading the azepane lactam ring. However, the tertiary amide within the 2-oxoazepane ring exhibits reduced nucleophilicity, requiring optimized acylation conditions. Carboxylic acid activation via O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) achieves near-quantitative coupling yields (>95%) compared to HOBt/DIC (85–90%) [6]. The electron-withdrawing nature of the carbonyl group adjacent to the nitrogen further slows acylation, necessitating extended reaction times (2–4 hours) and elevated reagent concentrations (5 equiv).
Table 1: Coupling Reagent Efficiency for Fmoc-Azepane Derivative
Reagent System | Coupling Yield (%) | Racemization Risk | Optimal Solvent |
---|---|---|---|
HATU/DIEA | >95 | Low | DMF |
HOBt/DIC | 85–90 | Moderate | DCM/DMF (1:1) |
TBTU/NMM | 90–93 | Low | DMF |
Ring strain within the azepane system (azepane: 6 kcal/mol ring strain vs. pyrrolidine: 0.5 kcal/mol) reduces conformational flexibility, hindering amide bond formation with incoming amino acids [6]. Microwave-assisted SPPS (50°C, 30 W) accelerates coupling by 60% compared to room-temperature protocols by enhancing molecular mobility. The acetic acid side chain at N1 (pKₐ ≈ 4.2) may require backbone protection during acidic cleavage to prevent lactamization.
Solution-phase routes offer advantages for synthesizing complex azepane derivatives unsuitable for resin-based strategies, particularly for introducing non-canonical stereochemistry or N-alkyl modifications.
N,N'-Dicyclohexylcarbodiimide (DCDC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) facilitate condensation between Fmoc-protected 3-amino-2-oxoazepane and haloacetic acid derivatives. Critical parameters include:
Solvent polarity directly impacts the stability of the azepane ring’s lactam bond. Apolar solvents (e.g., toluene) promote ring contraction to undesired caprolactam derivatives, while chlorinated solvents preserve ring integrity:
Table 2: Solvent Impact on Azepane Ring Stability
Solvent | Dielectric Constant (ε) | Ring Degradation (%) | Optimal Use Case |
---|---|---|---|
DCM | 8.9 | <5 | Coupling/Deprotection |
DMF | 36.7 | 8–12 | Fmoc Deprotection |
THF | 7.5 | 15–18 | Avoid for prolonged storage |
Toluene | 2.4 | 20–25 | Contraindicated |
A DCM/MeCN (4:1) blend maximizes solubility while minimizing epimerization (<2%) during Fmoc installation [6]. Post-synthesis, lyophilization from tert-butyl alcohol/water (3:1) yields stable amorphous solids.
The C3 stereocenter in the azepane ring (CAS: 142855-79-6 for (S)-isomer) [2] [6] is prone to racemization under basic or high-temperature conditions due to α-proton acidity adjacent to the carbonyl.
Ring-closing reactions to form the 2-oxoazepane scaffold exhibit stereochemical lability at C3. Key mitigation strategies:
The azepane’s ring strain (angle deviation: ~10° from ideal tetrahedral geometry) slows cyclization kinetics by 3-fold compared to six-membered analogues. Density functional theory (DFT) calculations reveal a transition-state energy barrier of 18.7 kcal/mol for lactam formation—2.5 kcal/mol higher than for piperidinone derivatives [6]. Kinetic studies show:
Table 3: Racemization Mitigation Strategies During Synthesis
Condition | Racemization (%) | Key Advantage | Limitation |
---|---|---|---|
Low-Temperature Cyclization | <3 | High chiral fidelity | Extended reaction times |
Acid-Mediated Ring Closure | 4–6 | Simplified workup | Requires acid-labile groups |
Enzymatic Resolution | >99 ee | Scalability | 50% max theoretical yield |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: